4-(3-Methylstyryl)-N,N-diphenylaniline
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Overview
Description
4-(3-Methylstyryl)-N,N-diphenylaniline is an organic compound that belongs to the class of styryl-substituted aromatic amines This compound is characterized by the presence of a 3-methylstyryl group attached to an N,N-diphenylaniline core
Preparation Methods
The synthesis of 4-(3-Methylstyryl)-N,N-diphenylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and N,N-diphenylaniline.
Synthetic Route: The key step in the synthesis is the formation of the styryl group through a condensation reaction between 3-methylbenzaldehyde and N,N-diphenylaniline. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol.
Reaction Conditions: The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-(3-Methylstyryl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Coupling Reactions: The styryl group can participate in coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.
Scientific Research Applications
4-(3-Methylstyryl)-N,N-diphenylaniline has several scientific research applications, including:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).
Materials Science: It is employed in the development of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Photophysics: It is studied for its photophysical properties, such as fluorescence and phosphorescence, which are important for applications in imaging and sensing.
Mechanism of Action
The mechanism of action of 4-(3-Methylstyryl)-N,N-diphenylaniline depends on its specific application. In the context of organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes in devices like OLEDs. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
4-(3-Methylstyryl)-N,N-diphenylaniline can be compared with other styryl-substituted aromatic amines, such as:
4-Styryl-N,N-diphenylaniline: Lacks the methyl group on the styryl moiety, which may affect its electronic properties and reactivity.
4-(4-Methylstyryl)-N,N-diphenylaniline: Has the methyl group in a different position, leading to variations in steric and electronic effects.
4-(3-Methoxystyryl)-N,N-diphenylaniline: Contains a methoxy group instead of a methyl group, which can influence its chemical behavior and applications.
Biological Activity
4-(3-Methylstyryl)-N,N-diphenylaniline, also known as a derivative of diphenylamine, has garnered attention in scientific research due to its potential biological activities. This compound is primarily studied for its applications in organic electronics, but recent investigations have revealed significant biological properties, including anticancer and antimicrobial activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Molecular Structure
The structure of this compound can be depicted as follows:
- Molecular Formula : C19H19N
- Molecular Weight : 275.37 g/mol
- IUPAC Name : this compound
Properties Table
Property | Value |
---|---|
CAS Number | 102-97-6 |
Melting Point | 90-92 °C |
Solubility | Soluble in organic solvents like ethanol and chloroform |
Log P (octanol-water) | 4.5 |
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines through multiple mechanisms:
- Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
- Disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The compound was found to induce apoptosis through the activation of caspase-3 and caspase-9 pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens.
Research Findings
-
Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
-
Results :
- Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain.
- The compound exhibited a bacteriostatic effect, inhibiting bacterial growth without killing the cells.
Mechanism of Antimicrobial Action
The antimicrobial activity is believed to result from the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes within the bacteria.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
Compound | Anticancer Activity | Antimicrobial Activity | Notes |
---|---|---|---|
4-Dimethylaminostyrylphenol | Moderate | Low | Known for its antioxidant properties. |
N,N-Diphenylamine | Low | Moderate | Used primarily in industrial applications. |
3-Methyl-N,N-diphenylamine | High | Moderate | Exhibits stronger cytotoxicity against certain cancer cells. |
Properties
Molecular Formula |
C27H23N |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[(E)-2-(3-methylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C27H23N/c1-22-9-8-10-24(21-22)16-15-23-17-19-27(20-18-23)28(25-11-4-2-5-12-25)26-13-6-3-7-14-26/h2-21H,1H3/b16-15+ |
InChI Key |
CPAYHFSCOCODTA-FOCLMDBBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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